

# T-808 tracer uptake variability in different brain regions

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# T-808 Tracer Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **T-808** tracer for PET imaging of tau pathology in the brain.

# **Troubleshooting Guides**

This section addresses specific issues that may arise during **T-808** PET experiments, presented in a question-and-answer format.

Issue 1: High Signal in Skull or Bone Structures

- Question: We are observing high PET signal in the skull and bone structures, complicating
  the analysis of adjacent cortical regions. What is the likely cause and how can we address
  this?
- Answer: This is a known issue with [18F]**T-808** and is attributed to in vivo defluorination of the tracer. The free [18F]fluoride is taken up by bone tissue, leading to high signal intensity.

Troubleshooting Steps:

Data Analysis Correction:



- Region-of-Interest (ROI) Definition: Carefully define cortical ROIs to minimize inclusion of skull voxels. Co-registration with an anatomical MRI is crucial for accurate ROI placement.
- Partial Volume Correction (PVC): Implement PVC algorithms to reduce spill-over effects from the high-signal bone into adjacent brain tissue.[1][2]
- Kinetic Modeling: Advanced kinetic modeling that can account for and separate the bone component from the brain tissue signal may be considered, although this is a complex approach.
- Alternative Tracer Consideration: For future studies, consider using alternative tau tracers with lower reported defluorination rates, such as [18F]GTP1.[3]

## Issue 2: Unexpectedly Low Brain Uptake

- Question: Our T-808 PET scans are showing lower than expected tracer uptake in the brain, even in regions where we anticipate tau pathology. What could be the reason for this?
- Answer: Low brain uptake of T-808 can be influenced by several factors, including subjectspecific physiological variables and technical issues.

#### Troubleshooting Steps:

- P-glycoprotein (P-gp) Efflux: **T-808** may be a substrate for P-gp, an efflux transporter at the blood-brain barrier (BBB). Overexpression or high activity of P-gp can reduce the net brain uptake of the tracer.[4][5][6][7][8]
  - Preclinical Models: In animal studies, co-administration of a P-gp inhibitor like
     cyclosporin A can be used to investigate the impact of P-gp on T-808 brain kinetics.[4][5]
  - Clinical Research: While not a routine clinical solution, awareness of this potential variability is important when interpreting data, especially in subjects on medications that may modulate P-gp activity.
- Tracer Integrity: Ensure the radiochemical purity and molar activity of the injected tracer meet quality control standards.



- Injection Procedure: Verify the accuracy of the injected dose and ensure there was no significant extravasation at the injection site.
- Blood Glucose Levels: While more critical for FDG-PET, extreme variations in blood glucose could potentially affect cerebral blood flow and tracer delivery. It is good practice to ensure subjects are fasting for 4-6 hours prior to the scan.[9]

## Issue 3: High Variability in Tracer Uptake Between Subjects

- Question: We are observing significant inter-subject variability in T-808 uptake, making group comparisons challenging. What are the potential sources of this variability?
- Answer: Variability in T-808 uptake is expected and can stem from biological and technical factors.

### **Troubleshooting Steps:**

- Biological Factors:
  - Tau Pathology: The primary source of variability in patient populations is the underlying heterogeneity in the density and distribution of tau pathology.
  - Age and Genetics: Age and genetic factors (e.g., APOE ε4 status) can influence the progression of tau pathology.
  - BBB Integrity: Differences in blood-brain barrier permeability can affect tracer delivery.
- Technical Factors:
  - Image Acquisition and Reconstruction: Ensure consistent PET scanner calibration, acquisition protocols, and reconstruction parameters across all subjects and time points.
     [10]
  - Quantification Method: Utilize a standardized method for quantification, such as the Standardized Uptake Value Ratio (SUVR), with a consistent reference region. The cerebellum is often used as a reference region for T-808.[11]



 Partial Volume Effects: For smaller brain regions, partial volume effects can introduce significant variability. Consistent application of PVC is recommended.[1]

# Frequently Asked Questions (FAQs)

- 1. What is the optimal PET imaging protocol for [18F]**T-808**?
- While protocols can vary between institutions, a general guideline based on early human studies is as follows:
  - Injected Dose: Approximately 370 MBq (10 mCi) administered as an intravenous bolus.
  - Uptake Time: A dynamic scan from 0-60 minutes post-injection followed by a static scan from 80-100 minutes post-injection can be performed.[11] The 80-100 minute window is often used for calculating SUVR.
  - Attenuation Correction: A low-dose CT scan should be acquired for attenuation correction.
     [11]
- 2. How should [18F]T-808 PET data be quantified?
- The most common method is the Standardized Uptake Value Ratio (SUVR). This involves calculating the ratio of the average tracer uptake in a target region of interest (e.g., temporal lobe) to the average uptake in a reference region that is relatively devoid of specific tau binding. The cerebellar gray matter is a commonly used reference region for T-808.[11] For more detailed analysis, kinetic modeling using dynamic scan data can be employed to estimate parameters such as the distribution volume ratio (DVR).
- 3. What is the binding profile of **T-808**? Is it specific to tau?
- [18F]T-808 has a high binding affinity for paired helical filament (PHF)-tau. Autoradiography studies have shown a selectivity of over 27-fold for PHF-tau compared to β-amyloid plaques.
   [11] However, like other first-generation tau tracers, the possibility of off-target binding should be considered.
- 4. Is there known off-target binding of **T-808** in specific brain regions?



While T-808 has shown minimal binding to white matter and other off-target proteins like
MAO in autoradiography assays, in vivo studies with similar first-generation tau tracers have
sometimes revealed off-target binding in regions like the basal ganglia and choroid plexus.
[11] Careful interpretation of signal in these areas is warranted.

## **Data Presentation**

Table 1: Summary of [18F]**T-808** Characteristics

Parameter	Value/Characteristic	Reference
Target	Paired Helical Filament (PHF)-tau	[11]
Selectivity	>27-fold for PHF-tau over β- amyloid	[11]
Common Reference Region	Cerebellar Gray Matter	[11]
Known Issue	In vivo defluorination leading to bone uptake	
Potential for Low Uptake	P-glycoprotein (P-gp) efflux	[4][6][7][8]

# **Experimental Protocols**

[18F]**T-808** Human PET Imaging Protocol (Example)

- Subject Preparation:
  - Subjects should fast for at least 4-6 hours prior to tracer injection.
  - A comfortable and quiet environment should be provided to minimize patient anxiety,
     which can affect cerebral blood flow.[12]
- Tracer Administration:
  - Administer an intravenous bolus injection of approximately 370 MBq (10 mCi) of [18F]T-808.[11]



- Image Acquisition:
  - Position the subject's head securely in the PET scanner.
  - Acquire a low-dose CT scan for attenuation correction.[11]
  - Begin a dynamic PET scan immediately upon tracer injection for a duration of 60 minutes.
  - Acquire a static PET scan from 80 to 100 minutes post-injection.[11]
- Image Reconstruction:
  - Reconstruct PET images using an ordered-subset expectation maximization (OSEM)
     algorithm with appropriate corrections for attenuation, scatter, and random coincidences.
- Image Analysis:
  - Co-register the PET images to a subject-specific anatomical MRI.
  - Define regions of interest (ROIs) on the MRI for various brain regions, including the target regions and the cerebellar gray matter (reference region).
  - Calculate the SUVR for each target ROI by dividing its average standardized uptake value (SUV) by the average SUV of the reference region for the 80-100 minute scan.

## **Visualizations**



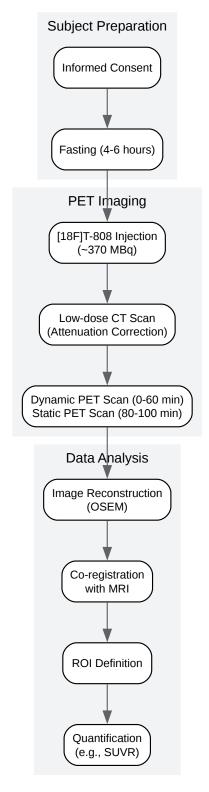


Figure 1. Experimental Workflow for T-808 PET Imaging

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Caption: Figure 1. Experimental Workflow for T-808 PET Imaging



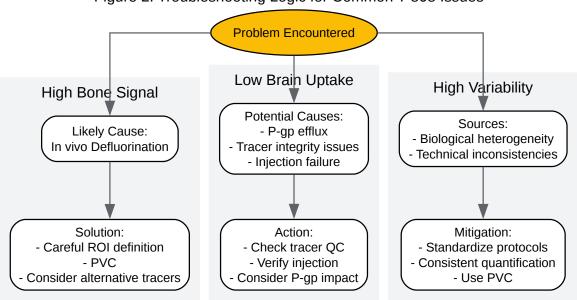


Figure 2. Troubleshooting Logic for Common T-808 Issues

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Caption: Figure 2. Troubleshooting Logic for Common **T-808** Issues

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## Troubleshooting & Optimization





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